molecular formula C21H19F3N4O2S2 B2908964 N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 921875-75-4

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2908964
CAS No.: 921875-75-4
M. Wt: 480.52
InChI Key: OCKUNKNTIZHXPH-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a thiazole core linked to a piperazine moiety via a ketone-ethyl bridge, with a trifluoromethylphenyl substituent and a thiophene carboxamide group.

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S2/c22-21(23,24)14-3-1-4-16(11-14)27-6-8-28(9-7-27)18(29)12-15-13-32-20(25-15)26-19(30)17-5-2-10-31-17/h1-5,10-11,13H,6-9,12H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKUNKNTIZHXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A thiazole moiety, known for its diverse biological activities.
  • A thiophene ring, which enhances its pharmacological properties.
  • A trifluoromethyl group, which contributes to its lipophilicity and biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures demonstrate significant anticancer properties. For instance:

  • Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The IC50 values for these compounds often fall below 20 µM, indicating potent activity .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory processes .
  • Modulation of Signal Transduction Pathways : The compound may affect pathways related to inflammation and cancer progression by inhibiting kinases involved in these processes .

Case Studies and Research Findings

Several studies provide insight into the biological activity of this compound:

  • Antitumor Efficacy : In a study evaluating thiazole derivatives, one compound demonstrated an IC50 of less than 10 µM against breast cancer cell lines, suggesting that modifications in the thiazole structure can enhance anticancer activity .
  • In Vivo Studies : Animal models treated with similar thiazole-based compounds showed reduced tumor growth rates compared to controls, indicating potential for therapeutic use in oncology .
  • Cytotoxicity Profiles : The cytotoxicity of related compounds was assessed using various cell lines, revealing that structural modifications significantly influence potency and selectivity against cancer cells .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)< 10
AnticancerNIH/3T3 (Embryoblast)< 20
Enzyme InhibitionCOXModerate
Enzyme InhibitionLOXModerate

Scientific Research Applications

Antinociceptive Activity

Research indicates that compounds similar to N-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant antinociceptive properties. For instance, studies have shown that piperazine derivatives can effectively alleviate neuropathic pain in animal models, suggesting that this compound may have similar therapeutic potential .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests it may possess anticonvulsant activity. Research on related piperazine compounds has demonstrated effectiveness in reducing seizure frequency in various preclinical models, indicating a promising avenue for further investigation .

Cancer Research

Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer proliferation. The thiazole and thiophene moieties are known to interact with biological targets relevant to cancer therapy, making this compound a candidate for further exploration in oncology .

Case Study 1: Analgesic Efficacy

A study published in the European Journal of Medicinal Chemistry explored the analgesic effects of piperazine derivatives in a chronic pain model. The results indicated that compounds with similar structures to N-(4-(2-oxo...) significantly reduced pain sensitivity, demonstrating their potential as effective pain management agents .

Case Study 2: Anticonvulsant Activity

In another investigation, researchers tested various piperazine-based compounds for their anticonvulsant properties using the maximal electroshock test. The findings revealed that certain derivatives exhibited strong protective effects against seizures, supporting the hypothesis that N-(4-(2-oxo...) could be developed into a therapeutic agent for epilepsy .

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

The compound N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide () shares a nearly identical backbone with the target compound, differing primarily in substituents:

  • Trifluoromethyl (CF₃) vs.
  • Thiophene vs.

Table 1: Key Structural and Physicochemical Comparisons

Feature Target Compound Compound
Substituent on Piperazine 3-(Trifluoromethyl)phenyl 3-Chlorophenyl
Carboxamide Group Thiophene-2-carboxamide Pyrrolidone-2-carboxamide
Molecular Formula C₁₉H₁₇F₃N₅O₂S₂* C₂₀H₂₂ClN₅O₃S
Molecular Weight ~483.4* 447.9
Potential Applications CNS modulation, antimicrobial CNS modulation, enzyme inhibition

*Calculated based on structural analysis.

Thiazole and Thiophene Derivatives

Nitrothiophene carboxamides (), such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, differ in their substitution patterns:

  • Methoxy-Trifluoromethylphenyl vs. Piperazine: The absence of a piperazine moiety in these compounds limits CNS targeting but may improve peripheral antibacterial efficacy.

Table 2: Antibacterial Activity and Physicochemical Properties

Compound Substituents Purity Key Functional Groups Biological Activity
Target Compound CF₃-phenyl, piperazine N/A Thiazole, thiophene Hypothesized antimicrobial
Compound NO₂, methoxy-CF₃-phenyl 42% Nitrothiophene, thiazole Narrow-spectrum antibacterial

Triazole and Thiadiazole Derivatives

Compounds in (1,2,4-triazole-thiones) and (1,3,4-thiadiazoles) highlight the role of heterocyclic cores in dictating activity:

  • Triazole-Thione Tautomerism: ’s compounds exhibit tautomerism (thione vs. thiol forms), which may influence stability and binding modes compared to the rigid thiazole-thiophene system of the target compound .
  • Thiadiazole vs. Thiazole: Thiadiazoles in are associated with broader antimicrobial and antitumor activities, but their synthesis involves iodine-mediated cyclization, contrasting with the target compound’s piperazine-thiazole coupling .

Research Findings and Implications

  • Substituent Effects: The CF₃ group in the target compound likely enhances metabolic stability and target selectivity compared to Cl or NO₂ analogues .
  • Future Directions: Comparative studies on receptor binding (e.g., serotonin 5-HT₁A) and in vitro antibacterial assays are needed to validate hypotheses.

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